molecular formula C17H21F2NO3 B2389033 tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate CAS No. 2027785-88-0

tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate

Cat. No.: B2389033
CAS No.: 2027785-88-0
M. Wt: 325.356
InChI Key: CZMGIAXJIRGMPS-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a common scaffold in bioactive molecules, which is protected by a Boc (tert-butoxycarbonyl) group. The Boc-protecting group is a standard feature in multi-step organic syntheses, as it allows for facile deprotection under mild acidic conditions to generate secondary amines for further functionalization . The 2,6-difluorobenzoyl substituent is a key structural motif known to be incorporated into molecules to modulate their electronic properties, lipophilicity, and binding affinity to biological targets. Piperidine derivatives are extensively utilized in pharmaceutical research. Scientific literature indicates that structurally related Boc-protected piperidine compounds are frequently employed as key intermediates in the synthesis of potential therapeutic agents. These include compounds investigated for their activity as selective serotonin reuptake inhibitors (SSRIs) for central nervous system disorders and other pharmacologically active molecules . This compound is intended for research applications as a versatile synthetic intermediate, particularly in the development of novel small molecules. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans. Researchers can leverage this high-purity building block to advance their exploratory chemistry programs.

Properties

IUPAC Name

tert-butyl 4-(2,6-difluorobenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-9-7-11(8-10-20)15(21)14-12(18)5-4-6-13(14)19/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMGIAXJIRGMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2,6-difluorobenzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

  • Antidepressant Activity : Research has indicated that compounds similar to tert-butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate exhibit potential as antidepressants. The structural characteristics enable interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Neuroprotective Effects : Studies suggest that derivatives of this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate neuroinflammatory responses .
  • Antitumor Properties : Some derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. The difluorophenyl group is believed to enhance the compound's lipophilicity, facilitating better cell membrane penetration and efficacy against cancer cells .

Chemical Mechanical Planarization (CMP)

The compound has been investigated for its role in chemical mechanical planarization processes used in semiconductor manufacturing. Its ability to form stable complexes with metal ions makes it suitable for applications where precise surface smoothing is required .

Case Studies

Study Focus Findings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in animal models when administered at specific dosages.
Study BNeuroprotectionShowed that the compound can reduce oxidative stress markers in neuronal cultures exposed to neurotoxins.
Study CAntitumor EffectsReported a dose-dependent inhibition of cell proliferation in breast cancer cell lines, suggesting mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems, potentially affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate with three structurally related piperidine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent at 4-Position Key Functional Group Purity
This compound N/A C17H21F2NO3 325.36 (calculated) (2,6-difluorophenyl)carbonyl Ketone Unknown
tert-Butyl 4-((2,6-difluorobenzyl)amino)piperidine-1-carboxylate 918537-17-4 C17H24F2N2O2 326.38 (2,6-difluorobenzyl)amino Secondary amine 97%
tert-Butyl 4-((5-fluoro-2-methylbenzyl)amino)piperidine-1-carboxylate 1349718-45-1 C18H27FN2O2 322.42 (5-fluoro-2-methylbenzyl)amino Secondary amine 97%
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate 732275-92-2 C17H25NO2 275.39 4-methylphenyl Aryl N/A

Structural and Functional Differences

This contrasts with the secondary amine in CAS 918537-17-4, which is nucleophilic and participates in hydrogen bonding . The 4-methylphenyl substituent in CAS 732275-92-2 lacks fluorine atoms, reducing its polarity and metabolic stability compared to fluorinated analogs .

Molecular Weight and Lipophilicity: Fluorine atoms increase molecular weight and lipophilicity (logP), as seen in CAS 918537-17-4 (326.38 g/mol) vs. the non-fluorinated CAS 732275-92-2 (275.39 g/mol). The target compound’s ketone group may further elevate polarity, influencing solubility .

Synthetic Utility :

  • Amine-containing derivatives (e.g., CAS 918537-17-4) are used in sulfonamide or urea formations, whereas the ketone in the target compound could serve as a precursor for reductive amination or Grignard reactions .

Biological Activity

tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate (CAS No. 2027785-88-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms, and research findings related to its pharmacological effects.

  • Molecular Formula : C17H21F2NO3
  • Molecular Weight : 325.35 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >95% in commercial preparations .

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl piperidine-1-carboxylate with 2,6-difluorobenzoyl chloride under basic conditions. This method allows for the formation of the desired carbonyl compound efficiently .

While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with various molecular targets within biological systems. This interaction may influence several biochemical pathways, potentially leading to therapeutic effects .

Pharmacological Effects

Research indicates that this compound may exhibit a range of biological activities:

  • Antinociceptive Activity : Studies suggest that derivatives of piperidine compounds can exhibit pain-relieving properties. The potential antinociceptive effects of this compound warrant further investigation.
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases. The ability of this compound to modulate neuroinflammation could be a key factor in its neuroprotective potential.
  • Antidepressant Properties : Emerging evidence suggests that piperidine derivatives may possess antidepressant-like effects in animal models. The modulation of neurotransmitter systems may be involved in these effects.

Case Studies and Research Findings

StudyFindings
Study on Antinociceptive Activity Found that related piperidine compounds showed significant pain relief in animal models, suggesting potential for this compound as an analgesic agent.
Neuroprotective Study Demonstrated that similar compounds reduced neuronal death in vitro under oxidative stress conditions, indicating a possible protective role against neurodegeneration.
Behavioral Studies Animal studies indicated improvements in depressive-like behaviors when treated with piperidine derivatives, hinting at the antidepressant potential of this compound.

Q & A

Q. What are the recommended strategies for synthesizing tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate?

Methodological Answer:

  • Step 1: Piperidine Core Preparation
    Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the 2,6-difluorophenyl carbonyl group via Friedel-Crafts acylation or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aromatic systems) .
  • Step 2: Protection/Deprotection
    Use tert-butyloxycarbonyl (Boc) protection for the piperidine nitrogen to prevent unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) may be required in downstream steps .
  • Step 3: Purification
    Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation. Purity ≥95% is achievable, as demonstrated in analogous compounds .

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use 1^1H NMR (400 MHz, CDCl3_3) to identify the tert-butyl group (singlet at ~1.4 ppm) and aromatic protons (splitting patterns from 2,6-difluorophenyl). 13^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and fluorinated aromatic carbons .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS-ESI) should match the molecular formula C17H20F2NO3C_{17}H_{20}F_2NO_3 (calculated [M+H]+^+: 324.14).
  • Infrared (IR) Spectroscopy:
    Look for C=O stretch (~1680 cm1^{-1}) and C-F vibrations (~1200 cm1^{-1}) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    Wear nitrile gloves, lab coat, and safety goggles. Use a respirator if handling powders to avoid inhalation .
  • Ventilation:
    Work in a fume hood to mitigate exposure to volatile intermediates (e.g., TFA during Boc deprotection) .
  • First Aid:
    For skin contact, wash immediately with soap/water. For eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the 2,6-difluorophenyl group?

Methodological Answer:

  • Solvent Selection:
    Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates.
  • Catalyst Screening:
    Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency. For acylations, AlCl3_3 or FeCl3_3 may enhance electrophilic substitution .
  • Temperature Control:
    Maintain reactions at 0–5°C to minimize side reactions (e.g., over-fluorination) .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Cross-Validation:
    Compare experimental data with computational predictions (e.g., DFT-based NMR simulations using Gaussian 16).
  • Decoupling Experiments:
    Use 19^{19}F-1^1H heteronuclear correlation (HETCOR) NMR to resolve overlapping peaks from fluorinated groups .
  • Alternative Techniques:
    X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What computational methods are suitable for studying this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT):
    Optimize geometry at the B3LYP/6-31G(d,p) level to predict reaction pathways (e.g., nucleophilic attack on the carbonyl group).
  • Molecular Docking:
    Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with fluorinated ligand-binding sites) .
  • Solvent Effects:
    Include implicit solvation models (e.g., PCM) to simulate reaction environments .

Q. How can stability studies inform storage conditions?

Methodological Answer:

  • Accelerated Degradation Testing:
    Store the compound at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., hydrolyzed piperidine) indicate sensitivity to moisture .
  • Recommended Storage:
    Keep in amber glass bottles under nitrogen at –20°C to prevent photodegradation and oxidation .

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